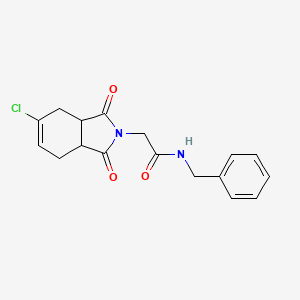
N-(4-methylbenzyl)-N'-1,3-thiazol-2-ylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-N'-1,3-thiazol-2-ylethanediamide is a compound that likely shares properties and synthesis routes with other thiazole derivatives. Thiazoles, a class of heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring, are of significant interest in medicinal chemistry due to their broad biological activities and applications in drug development.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions where thioamides or thioureas are treated with α-haloketones or α,β-unsaturated carbonyl compounds. While specific synthesis routes for N-(4-methylbenzyl)-N'-1,3-thiazol-2-ylethanediamide are not detailed, similar compounds have been synthesized through condensation reactions, followed by cyclization and functional group modifications to introduce specific substituents on the thiazole ring (Saeed, Mumtaz, & Flörke, 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which impacts the compound's electronic properties and reactivity. X-ray diffraction studies provide insights into the compound's crystalline structure, revealing how substituents on the thiazole ring influence molecular conformation and intermolecular interactions (Yıldız, Ünver, Erdener, & Iskeleli, 2010).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the electron-rich nature of the nitrogen and sulfur atoms in the thiazole ring. These reactions are essential for modifying the compound's structure and enhancing its biological activity. The reactivity can be further influenced by substituents on the thiazole ring, which can either donate or withdraw electrons, affecting the compound's overall reactivity (Haroon et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-2-4-10(5-3-9)8-15-11(17)12(18)16-13-14-6-7-19-13/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBVIYSDIHFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4930072.png)
![3-bromo-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930087.png)

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide](/img/structure/B4930102.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
![6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
![2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4930132.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930163.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)
